molecular formula C18H19N5O3 B1241011 N-Pyridin-2-yl-3-(o-tolylaminooxalyl-hydrazono)-butyramide

N-Pyridin-2-yl-3-(o-tolylaminooxalyl-hydrazono)-butyramide

Cat. No. B1241011
M. Wt: 353.4 g/mol
InChI Key: WEWWHTMQBWVZKB-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-[[4-oxo-4-(2-pyridinylamino)butan-2-ylidene]amino]oxamide is an amino acid amide.

Scientific Research Applications

Optical Properties and Applications in Schottky Junctions

A study by El-Menyawy (2014) explored the optical properties of 2-[(antipyrinyl)-hydrazono]-3-oxo-N-pyridin-2-yl-butyramide (AHPB) films. Fourier transform infrared analysis revealed that thermal evaporation is an effective technique for obtaining AHPB films. The films exhibited two indirect allowed transitions with optical band gaps of 2.29 and 2.5 eV. These films were used to fabricate Schottky junctions, demonstrating potential applications in electronic devices (El-Menyawy, 2014).

Synthesis of Novel Heterocyclic Compounds

Research by Saxena, Sikotra, and Mashelkar (2011) involved synthesizing pyrimidines starting from 3-oxo-N-Pyridin-2-yl butyramide. These compounds are anticipated to possess antiviral properties, indicating the potential of N-Pyridin-2-yl derivatives in pharmaceutical research (Saxena et al., 2011).

Antimicrobial and Anticancer Properties

Gouda et al. (2010) studied the synthesis of thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moieties, which included the use of N-Pyridin-2-yl derivatives. These compounds showed promising antimicrobial activities. Such findings indicate the potential of N-Pyridin-2-yl derivatives in developing new antimicrobial agents (Gouda et al., 2010). Additionally, Alsayari et al. (2020) explored pyrazole derivatives, including N-Pyridin-2-yl hybrids, for their potential anticancer activities. This research highlights the versatility of N-Pyridin-2-yl derivatives in medicinal chemistry (Alsayari et al., 2020).

Coordination Chemistry and Luminescent Compounds

Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines, including N-Pyridin-2-yl derivatives. Highlights include luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Molecular Docking Studies and Biological Investigations

Abu-Melha (2018) conducted molecular docking studies on N-(pyridin-2-yl)hydrazinecarbothioamide, targeting bacterial strains. This research provides insights into the molecular interactions and potential biological applications of N-Pyridin-2-yl derivatives (Abu-Melha, 2018).

properties

Product Name

N-Pyridin-2-yl-3-(o-tolylaminooxalyl-hydrazono)-butyramide

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2-methylphenyl)-N'-[(E)-[4-oxo-4-(pyridin-2-ylamino)butan-2-ylidene]amino]oxamide

InChI

InChI=1S/C18H19N5O3/c1-12-7-3-4-8-14(12)20-17(25)18(26)23-22-13(2)11-16(24)21-15-9-5-6-10-19-15/h3-10H,11H2,1-2H3,(H,20,25)(H,23,26)(H,19,21,24)/b22-13+

InChI Key

WEWWHTMQBWVZKB-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=N2

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=CC=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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